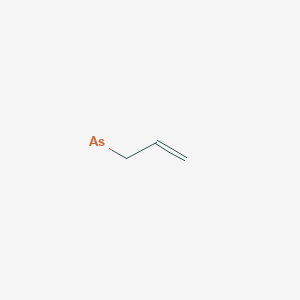
Allylarsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-2-en-1-yl)arsane is an organoarsenic compound with the molecular formula C3H5As. This compound features an arsenic atom bonded to a prop-2-en-1-yl group, making it a unique member of the organoarsenic family. Organoarsenic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)arsane can be achieved through several methods. One common approach involves the reaction of prop-2-en-1-yl halides with sodium arsenide. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (Prop-2-en-1-yl)arsane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
(Prop-2-en-1-yl)arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert (Prop-2-en-1-yl)arsane to its corresponding arsenide.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, including halides and amines, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of organoarsenic derivatives.
Scientific Research Applications
(Prop-2-en-1-yl)arsane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: Investigations into its potential therapeutic uses, including as an anticancer agent, are ongoing.
Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Prop-2-en-1-yl)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to alterations in their structure and function. These interactions can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(Prop-2-en-1-yl)phosphane: Similar in structure but contains phosphorus instead of arsenic.
(Prop-2-en-1-yl)stibane: Contains antimony instead of arsenic.
(Prop-2-en-1-yl)bismane: Contains bismuth instead of arsenic.
Uniqueness
(Prop-2-en-1-yl)arsane is unique due to the presence of arsenic, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C3H5As |
|---|---|
Molecular Weight |
115.99 g/mol |
InChI |
InChI=1S/C3H5As/c1-2-3-4/h2H,1,3H2 |
InChI Key |
IHMLNJCXHCBKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[As] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















